molecular formula C24H19ClN6OS B2618524 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1207024-98-3

2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2618524
CAS No.: 1207024-98-3
M. Wt: 474.97
InChI Key: TYBXTIZEYYBPBX-UHFFFAOYSA-N
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Description

2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C24H19ClN6OS and its molecular weight is 474.97. The purity is usually 95%.
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Biological Activity

The compound 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features several notable structural elements:

  • Chlorophenyl Group : Known for enhancing biological activity through various interactions.
  • Pyrazolo[1,5-a][1,2,4]triazole Core : This moiety is associated with a range of biological activities, including anticancer properties.
  • Dihydroquinoline Unit : Often linked to neuroprotective and anti-inflammatory effects.

Synthesis

The synthesis involves multiple steps:

  • Preparation of the Pyrazolo Core : The initial step typically includes the formation of the pyrazolo[1,5-a][1,2,4]triazole framework.
  • Introduction of Functional Groups : The chlorophenyl group and thioether linkages are introduced through nucleophilic substitution reactions.
  • Final Assembly : The acetamide linkage is formed under controlled conditions using acetic anhydride and a base like pyridine.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a][1,2,4]triazole moiety exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of pyrazolo compounds show stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
  • Mechanisms of Action : The anticancer effects are often mediated through apoptosis induction via caspase pathways and autophagy mechanisms . For example, compound 3b from related studies increased apoptosis markers while suppressing NF-κB expression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Inhibition Studies : Compounds with similar structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanisms : The presence of the triazole ring is often linked to inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV .

Other Biological Activities

Besides anticancer and antimicrobial properties, related compounds have been studied for:

  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through various biochemical pathways .
  • Neuroprotective Effects : Some quinoline derivatives exhibit protective effects on neuronal cells against oxidative stress .

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Compound 3b showed significant apoptosis in breast cancer cellsMTT assay on MCF-7 and MDA-MB-231 cell lines
Study 2Antimicrobial activity against E. coli and S. aureusDisc diffusion method
Study 3Neuroprotective effects observed in neuronal cell culturesOxidative stress assays

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structural features have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting a potential role in treating bacterial infections .

Anticancer Potential

The triazole and pyrazole moieties are known to exhibit anticancer properties. Research has demonstrated that compounds containing these structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound discussed may also interact with cellular pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, compounds derived from similar frameworks have been studied for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Antimicrobial Activity Evaluation : A study investigated various derivatives of pyrazolo[1,5-a]triazole compounds for their antimicrobial efficacy. The findings indicated that certain modifications enhanced activity against resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar structures inhibited cell growth significantly compared to control groups. Mechanistic studies revealed involvement in apoptosis pathways .
  • Inflammation Models : Experimental models assessing inflammation showed that compounds with the discussed structure reduced edema and inflammatory markers significantly when administered in appropriate doses .

Properties

CAS No.

1207024-98-3

Molecular Formula

C24H19ClN6OS

Molecular Weight

474.97

IUPAC Name

2-[[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C24H19ClN6OS/c25-18-9-7-16(8-10-18)19-14-21-23-26-27-24(30(23)12-13-31(21)28-19)33-15-22(32)29-11-3-5-17-4-1-2-6-20(17)29/h1-2,4,6-10,12-14H,3,5,11,15H2

InChI Key

TYBXTIZEYYBPBX-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

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